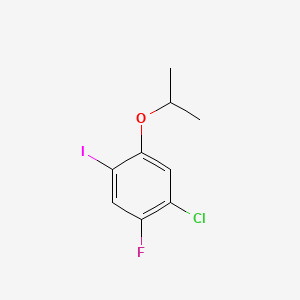
1-Chloro-2-fluoro-4-iodo-5-isopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-fluoro-4-iodo-5-isopropoxybenzene is an organic compound with the molecular formula C9H9ClFIO It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, iodine, and isopropoxy groups attached to the benzene ring
Métodos De Preparación
The synthesis of 1-Chloro-2-fluoro-4-iodo-5-isopropoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a suitable benzene precursor, followed by the introduction of the isopropoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1-Chloro-2-fluoro-4-iodo-5-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Chloro-2-fluoro-4-iodo-5-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated benzene derivatives on biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-fluoro-4-iodo-5-isopropoxybenzene involves its interaction with molecular targets and pathways within a system. The halogen atoms and isopropoxy group can influence the compound’s reactivity and binding affinity to specific targets. These interactions can lead to various biological effects, depending on the context of its use .
Comparación Con Compuestos Similares
1-Chloro-2-fluoro-4-iodo-5-isopropoxybenzene can be compared with other halogenated benzene derivatives, such as:
1-Chloro-4-fluoro-5-iodo-2-isopropoxybenzene: Similar structure but different positioning of the halogen atoms.
1-Bromo-5-chloro-2-fluoro-4-iodobenzene: Contains a bromine atom instead of an isopropoxy group.
1-Chloro-2-fluoro-4-iodobenzene: Lacks the isopropoxy group, making it less complex.
The uniqueness of this compound lies in its specific combination of halogen atoms and the isopropoxy group, which can impart distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C9H9ClFIO |
|---|---|
Peso molecular |
314.52 g/mol |
Nombre IUPAC |
1-chloro-2-fluoro-4-iodo-5-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9ClFIO/c1-5(2)13-9-3-6(10)7(11)4-8(9)12/h3-5H,1-2H3 |
Clave InChI |
IBSHQNOUFCNPBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=C(C=C1I)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


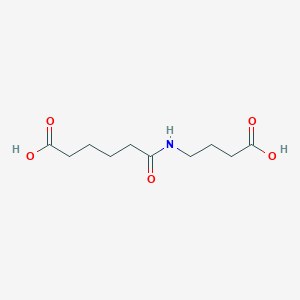
![5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione](/img/structure/B14763795.png)
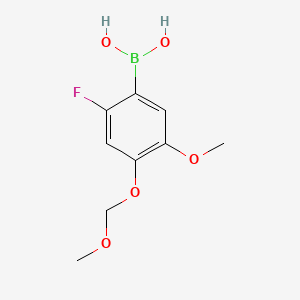
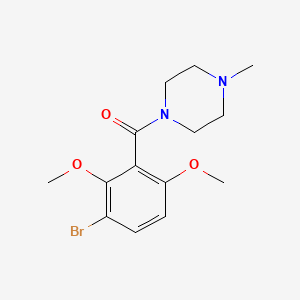
![(2R,3R,4S,5R)-2-[2-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763800.png)

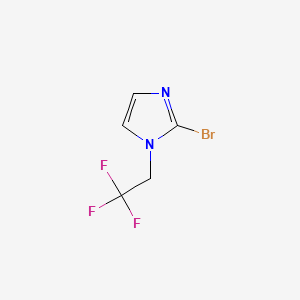
![Benzo[3,4]cyclohepta[1,2-d]imidazole](/img/structure/B14763814.png)

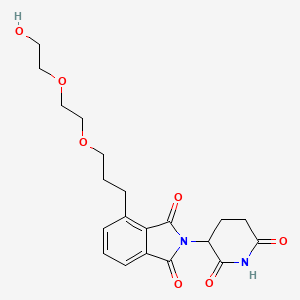
![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14763837.png)
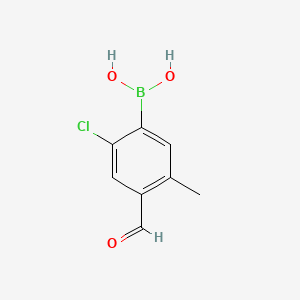
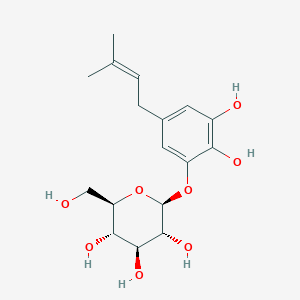
![3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate](/img/structure/B14763858.png)
